

Stability and Storage of 4-(Chloromethyl)benzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Chloromethyl)benzyl alcohol*

Cat. No.: *B106637*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **4-(Chloromethyl)benzyl alcohol**. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for purity assessment.

Core Stability Profile and Storage Conditions

4-(Chloromethyl)benzyl alcohol is a solid compound that requires specific storage conditions to maintain its integrity and purity. The primary factors influencing its stability are temperature, moisture, and compatibility with other substances.

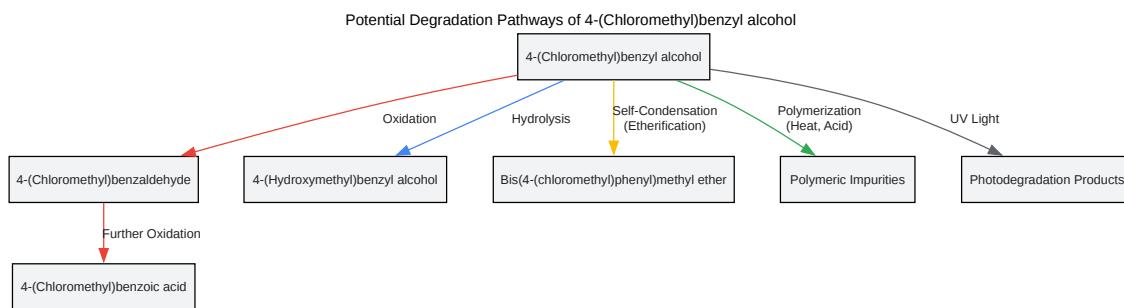
Table 1: Recommended Storage and Handling Conditions

Parameter	Recommendation	Rationale	Citations
Storage Temperature	2°C - 8°C	To minimize thermal degradation and potential side reactions.	[1]
Atmosphere	Under an inert gas (e.g., Nitrogen or Argon)	To prevent oxidation of the benzyl alcohol moiety.	[1]
Container	Tightly sealed, amber glass bottles	To protect from moisture and light.	[2]
Incompatible Materials	Strong oxidizing agents	Risk of vigorous reaction and degradation.	[3]
Handling	In a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coat.	The compound is classified as corrosive and can cause severe skin burns and eye damage.	[3] [4]

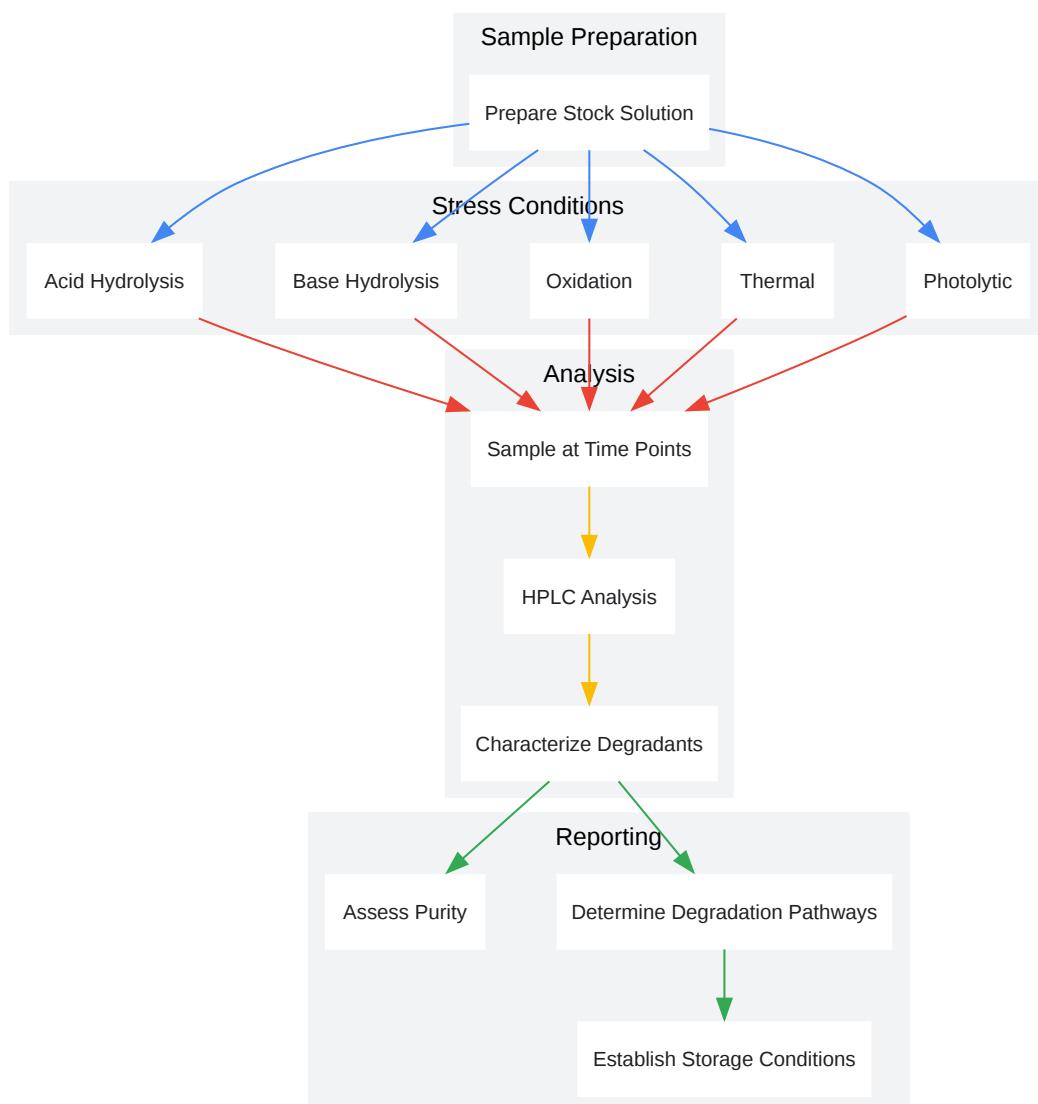
Physicochemical Properties

A summary of the key physicochemical properties of **4-(Chloromethyl)benzyl alcohol** is provided below.

Table 2: Physicochemical Data for **4-(Chloromethyl)benzyl alcohol**


Property	Value	Citations
Molecular Formula	C ₈ H ₉ ClO	[5]
Molecular Weight	156.61 g/mol	[5]
Melting Point	58-60 °C	
Boiling Point	276 °C	
Decomposition Temperature	285 °C	[2]

Potential Degradation Pathways


Based on the chemical structure of **4-(Chloromethyl)benzyl alcohol**, which contains both a benzylic alcohol and a benzylic chloride functional group, several degradation pathways can be anticipated under stress conditions. These pathways are analogous to the known reactivity of benzyl alcohols and benzyl halides.

- Oxidation: The primary alcohol group is susceptible to oxidation, which can lead to the formation of 4-(chloromethyl)benzaldehyde and subsequently 4-(chloromethyl)benzoic acid. This process can be accelerated by exposure to air (oxygen) and certain metal ions.[\[6\]](#)[\[7\]](#)
- Hydrolysis: The chloromethyl group is a reactive benzylic halide and can undergo hydrolysis to form 4-(hydroxymethyl)benzyl alcohol. This reaction is likely to be accelerated in the presence of water and at non-neutral pH.
- Etherification (Self-Condensation): In the presence of acidic or basic catalysts, or at elevated temperatures, intermolecular condensation between two molecules of **4-(Chloromethyl)benzyl alcohol** can occur. This can lead to the formation of a dibenzyl ether derivative, bis(4-(hydroxymethyl)benzyl) ether, through the displacement of the chloride. The formation of dibenzyl ether is a known impurity in reactions involving benzyl alcohol.[\[8\]](#)
- Polymerization: Under certain conditions, such as heating in the presence of acidic or iron contaminants, benzyl alcohol itself has been observed to polymerize.[\[6\]](#) A similar propensity for polymerization may exist for **4-(Chloromethyl)benzyl alcohol**.

- Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, potentially leading to radical-mediated processes and the formation of various byproducts.

Forced Degradation Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 CAS#: 16473-35-1 [m.chemicalbook.com]
- 2. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Chloromethyl)benzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stability and Storage of 4-(Chloromethyl)benzyl alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106637#stability-and-storage-conditions-for-4-chloromethyl-benzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com